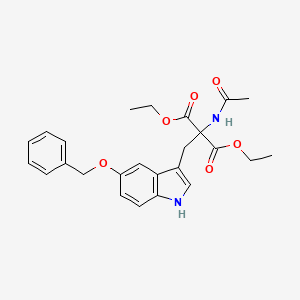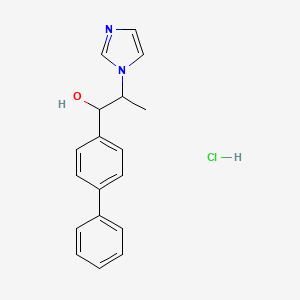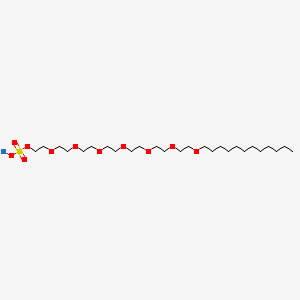![molecular formula C18H28O6P2 B13764189 1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide CAS No. 65850-52-4](/img/structure/B13764189.png)
1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide is a complex organophosphorus compound It is characterized by its unique structure, which includes a dioxaphosphorinane ring system and a phenylene bridge
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide typically involves the reaction of appropriate diols with dichlorophosphates in the presence of a base such as pyridine . The reaction conditions often include the use of solvents like diethyl ether to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the dioxaphosphorinane ring is opened or modified.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide has several scientific research applications:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide include:
- 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
These compounds share the dioxaphosphorinane ring system but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of 1,3,2-Dioxaphosphorinane, 2,2’-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2’-dioxide lies in its phenylene bridge, which imparts distinct structural and functional characteristics .
Properties
CAS No. |
65850-52-4 |
|---|---|
Molecular Formula |
C18H28O6P2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[4-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]phenyl]methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C18H28O6P2/c1-17(2)11-21-25(19,22-12-17)9-15-5-7-16(8-6-15)10-26(20)23-13-18(3,4)14-24-26/h5-8H,9-14H2,1-4H3 |
InChI Key |
HEJAJPLMZFPDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)CC2=CC=C(C=C2)CP3(=O)OCC(CO3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

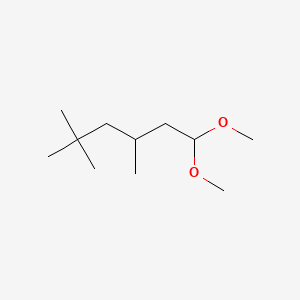
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
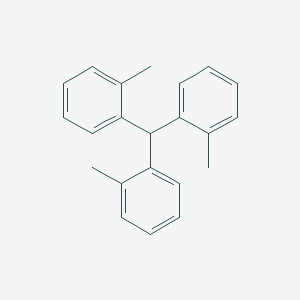
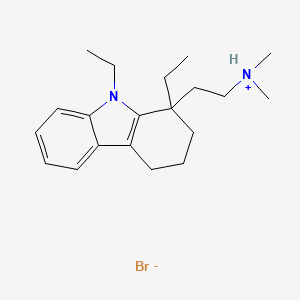
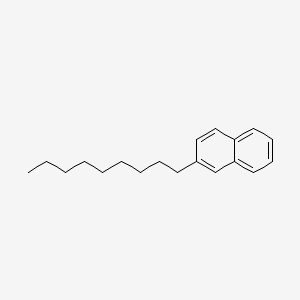
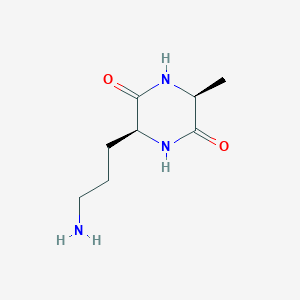
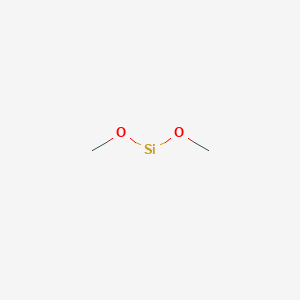
![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
